REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][Br:4].[CH2:5]([P:8]([CH2:12][CH2:13][CH3:14])[CH2:9][CH2:10][CH3:11])[CH2:6][CH3:7]>C(#N)C>[Br-:4].[CH2:3]([P+:8]([CH2:12][CH2:13][CH3:14])([CH2:9][CH2:10][CH3:11])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
CCCBr
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(CC)P(CCC)CCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at gentle reflux for 35 hrs
|
Duration
|
35 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with hexane (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C(CC)[P+](CCC)(CCC)CCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.5 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |